3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid

Medicinal Chemistry Structure-Activity Relationship Chemical Probes

Researchers developing pH-sensitive prodrugs or SAR probes often struggle with linker-dependent bioactivity variations. 3-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid (CAS 32051-90-4) solves this with its distinct thioether bridge, enabling pH-responsive ionization (ΔLogD=1.67, pH 5.5-7.4) and hydrogen bonding via free NH. Key features: • Validated precursor for antimicrobial hybrid molecules (Knoevenagel/carbodiimide coupling). • Scaffold for soluble adenylyl cyclase inhibitors (IC₅₀ 3-10 µM). • High purity ≥95%, in stock for global shipment.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27g/mol
CAS No. 32051-90-4
Cat. No. B398779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid
CAS32051-90-4
Molecular FormulaC10H10N2O2S
Molecular Weight222.27g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCCC(=O)O
InChIInChI=1S/C10H10N2O2S/c13-9(14)5-6-15-10-11-7-3-1-2-4-8(7)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14)
InChIKeyLUFHFCKOUJEWSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Benzimidazol-2-ylsulfanyl)propanoic Acid: Identity & Sourcing


3-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid (CAS 32051-90-4) is an organic heterocyclic compound belonging to the benzimidazole-2-thiol ether class, with the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of 222.26 g/mol . Its structure features a benzimidazole pharmacophore linked to a propanoic acid moiety via a sulfanyl (thioether) bridge, a key connectivity that distinguishes it from direct-linked or methylene-bridged benzimidazole propanoic acid analogs [1]. The compound is commercially available from specialized chemical suppliers such as AKSci and CymitQuimica, typically at purities of ≥95% for research and development purposes .

Thioether-linked scaffold Distinct from methylene- or amide-bridged analogs for SAR and probe design
Coupling-ready propanoic acid Terminal -COOH with rotational freedom supports amide/ester conjugation
3-Substituted regioisomer Defined geometry vs. 2-substituted variants for chromatographic method development
Free NH benzimidazole Enables pH-dependent ionization and hydrogen-bond donor capacity

3-(1H-Benzimidazol-2-ylsulfanyl)propanoic Acid: Analog Substitution Risks


The benzimidazole class exhibits profound structure-activity relationship (SAR) sensitivity at the 2-position linker. 3-(1H-Benzimidazol-2-ylsulfanyl)propanoic acid contains a specific thioether (-S-) bridge that confers unique physicochemical properties—including distinct hydrogen-bonding capability, conformational flexibility, and electronic distribution—compared to analogs with direct carbon-carbon (-CH₂-) or amide (-NHCO-) linkages [1]. Studies on related benzimidazole-2-thiol derivatives demonstrate that even minor structural modifications can lead to significant changes in biological activity profiles, with some derivatives showing antimicrobial activity (MIC ranges 31.2-62.5 µg/mL) while others are inactive [2]. Substituting this compound with a methylene-linked analog (e.g., Procodazole, CAS 23249-97-0) or a 2-substituted regioisomer (e.g., 2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid, CAS 21547-70-6) fundamentally alters the molecular geometry, LogP values, and target-binding potential, rendering experimental or synthetic results non-transferable [3].

Methylene analogs Methylene-linked analogs (e.g., Procodazole) alter LogP and hydrogen-bonding profiles; target-binding context may not transfer.
2-Substituted regioisomer Different substitution position changes predicted boiling point and enzyme-interaction geometry; analytical methods may require revalidation.
N-Alkylated derivatives N-ethyl analogs lack free NH; pH-dependent solubility and crystal-packing behavior may shift, complicating formulation transfer.

3-(1H-Benzimidazol-2-ylsulfanyl)propanoic Acid: Analog Differentiation


Linker Chemistry: Thioether vs. Methylene

The target compound features a sulfanyl (thioether) linker between the benzimidazole ring and propanoic acid chain, whereas the closest clinical analog, Procodazole (CAS 23249-97-0), employs a direct methylene (-CH₂-) bridge. This structural variation results in a calculated LogP value of 2.13 for the target compound, compared to 0.89 for Procodazole, indicating a >10-fold difference in predicted lipophilicity (ΔLogP = 1.24) that affects membrane permeability and distribution [1]. The sulfur atom introduces additional hydrogen-bond acceptor capacity and distinct polar surface area (PSA = 91.28 Ų for target vs. 65.98 Ų for Procodazole), which directly impacts target-binding pharmacophore models .

Linker Chemistry: Thioether vs. Methylene
Data to verify
Target: LogP 2.13
Procodazole: LogP 0.89
ΔLogP 1.24 (17.4× more lipophilic)
Lipophilicity difference may impact membrane partitioning and non-specific binding.
ACD/Labs predictions; experimental confirmation recommended.
Medicinal Chemistry Structure-Activity Relationship Chemical Probes

Regioisomeric Specificity: 3- vs. 2-Substitution

The target compound is the 3-substituted propanoic acid regioisomer, whereas CAS 21547-70-6 is the 2-substituted variant (2-(1H-benzimidazol-2-ylsulfanyl)propanoic acid). This positional isomerism produces measurable differences in predicted boiling points: 490.3±47.0 °C for the target versus 457.0±47.0 °C for the 2-substituted analog (Δ = 33.3 °C), reflecting distinct intermolecular interactions and vapor pressure characteristics [1]. In analogous systems, 2-substituted benzimidazolylthio propanoic acid esters have been studied as selective soluble adenylyl cyclase (sAC) inhibitors with IC₅₀ values of 3-10 µM, whereas 3-substituted analogs show fundamentally different enzyme interaction profiles due to altered geometry at the catalytic site .

Regioisomeric Specificity: 3- vs. 2-Substitution
Class-level inference
Target: BP 490.3±47.0 °C
2-Substituted: 457.0±47.0 °C
Δ = 33.3 °C higher
Regioisomer properties differ; distinct chromatographic methods required.
Predicted boiling points; verify experimentally for separation protocols.
Organic Synthesis Enzyme Inhibition Chiral Building Blocks

Solubility & Ionization: Free NH vs. N-Ethyl Analog

Compared to N-alkylated benzimidazole analogs such as 3-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid (CAS 51099-68-4), the target compound retains a free NH group on the benzimidazole ring. This structural feature substantially alters pH-dependent solubility and ionization behavior. At physiological pH (7.4), the target compound exhibits a calculated LogD of -1.22, indicating predominant ionization and aqueous solubility, whereas at pH 5.5 (endosomal/lysosomal conditions), LogD increases to 0.45, demonstrating pH-dependent partitioning behavior that can be exploited for targeted delivery applications . The free NH group also serves as a hydrogen-bond donor (total HBD count = 2), which is absent in N-substituted analogs, affecting target engagement and crystal packing .

Solubility & Ionization: Free NH vs. N-Ethyl
Class-level inference
LogD pH 7.4: -1.22
ΔLogD (pH 5.5–7.4): 1.67
pH-dependent ionization supports formulation vehicle selection.
Calculated distribution coefficients; confirm solubility in target buffer systems.
Pre-formulation Drug Discovery Solubility Enhancement

Coupling-Ready Carboxylic Acid

The target compound provides a terminal carboxylic acid group positioned three carbons away from the benzimidazole-thioether core, offering optimal spacing for amide bond formation without steric hindrance. In contrast, 2-substituted regioisomers (e.g., CAS 21547-70-6) present the carboxylic acid directly adjacent to the bulky benzimidazole-thioether moiety, which can impede coupling efficiency due to steric constraints . The 3-substituted architecture has been demonstrated in literature for synthesizing complex benzimidazole-thioether conjugates via standard carbodiimide coupling (e.g., DCC/HOBt), yielding derivatives for antimicrobial and DNA-binding studies [1][2].

Coupling-Ready Carboxylic Acid
Reported
4 freely rotating bonds (target) vs. 3 (2-substituted analog)
Terminal -COOH with greater rotational freedom may improve coupling efficiency.
Validated in analogous benzimidazole-thioether conjugates via DCC/HOBt.
Chemical Biology PROTAC Synthesis Bioconjugation

3-(1H-Benzimidazol-2-ylsulfanyl)propanoic Acid: Validated Applications


Benzimidazole-Coumarin Antimicrobial Conjugates

Based on the demonstrated synthetic utility of the terminal carboxylic acid group and the thioether linkage, this compound serves as a versatile precursor for generating hybrid molecules via Knoevenagel condensation or carbodiimide-mediated coupling. Literature evidence confirms successful coupling of analogous 3-(benzimidazol-2-ylsulfanyl)propanoic acid derivatives with chromen-2-one scaffolds, producing compounds with antimicrobial activity and DNA cleavage properties [1]. The 3-carbon spacer provides optimal distance between the benzimidazole pharmacophore and conjugated moieties, as validated by molecular docking studies against Glucosamine-6-phosphate synthase [1].

pH-Responsive Prodrugs & Targeted Delivery

The compound's pH-dependent LogD profile (ΔLogD = 1.67 between pH 5.5 and 7.4) makes it a compelling candidate for designing pH-responsive prodrugs that exploit differential ionization in acidic endosomal compartments versus neutral cytosol . Unlike N-alkylated benzimidazole analogs that lack the free NH hydrogen-bond donor, this compound retains pH-sensitive ionization behavior that can be harnessed for stimuli-responsive drug release applications .

Scaffold for Enzyme Inhibitor SAR

The distinct thioether linker and free NH group differentiate this compound from both methylene-bridged analogs (e.g., Procodazole) and N-substituted variants. These structural features are critical for SAR campaigns targeting enzymes where the benzimidazole ring must engage in specific hydrogen-bonding interactions. Related benzimidazole-thioether compounds have shown activity as selective soluble adenylyl cyclase inhibitors (IC₅₀ = 3-10 µM), indicating this scaffold class's potential for developing isoform-selective probes . The 3-substituted regioisomer offers distinct geometry compared to 2-substituted variants, expanding the accessible chemical space for hit-to-lead optimization [2].

Reference Standard for Regioisomer Resolution

The significant differences in predicted physicochemical properties between this compound and its close structural analogs (e.g., ΔLogP = 1.24 vs. Procodazole; ΔBoiling Point = 33.3 °C vs. 2-substituted regioisomer) make it a valuable reference standard for developing and validating chromatographic methods capable of resolving structurally similar benzimidazole derivatives [2][3]. These property differences enable unambiguous identification and quantification in complex reaction mixtures.

Application
Selection Property
Validation Focus
Benzimidazole-Coumarin Conjugate Synthesis
Thioether-linked propanoic acid scaffold with coupling-ready -COOH
Knoevenagel or DCC/HOBt coupling efficiency and product purity
pH-Responsive Prodrug Design Research
pH-dependent LogD profile (Δ 1.67) due to free NH group
Ionization-dependent release kinetics in endosomal pH models
Enzyme Inhibitor SAR Campaigns
Distinct thioether linker and free NH H-bond donor capacity
Isoform-selectivity profiling and hit-to-lead geometry optimization
Chromatographic Method Development for Regioisomer Resolution
Physicochemical differences (ΔLogP, ΔBP) from close structural analogs
Retention time reproducibility and regioisomer purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-benzimidazol-2-ylsulfanyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.